![molecular formula C17H19NO2 B14592503 Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- CAS No. 61293-95-6](/img/structure/B14592503.png)
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a 4-methylphenoxyethyl group attached to the nitrogen atom of the acetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- typically involves the reaction of 4-methylphenoxyethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,4-dimethylphenyl)-: Similar in structure but with different substituents on the phenyl ring.
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Contains a methoxy group instead of a methylphenoxy group.
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Features acetyloxy groups instead of methylphenoxy.
Uniqueness
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl- is unique due to the presence of both a phenyl and a 4-methylphenoxyethyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
61293-95-6 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-[2-(4-methylphenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-8-10-17(11-9-14)20-13-12-18(15(2)19)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Clé InChI |
GVZOEFFNFQAQKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


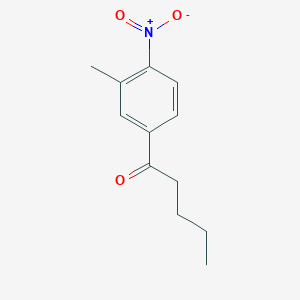
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
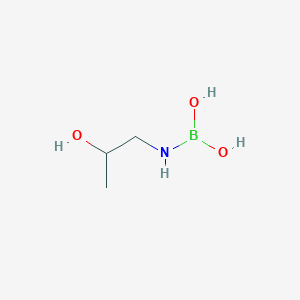
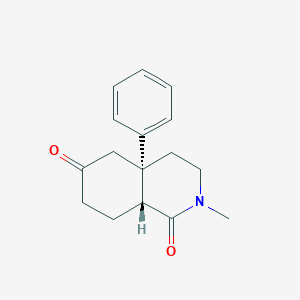
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
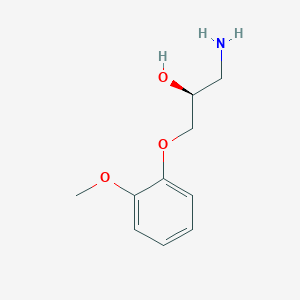
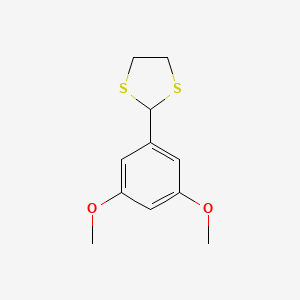
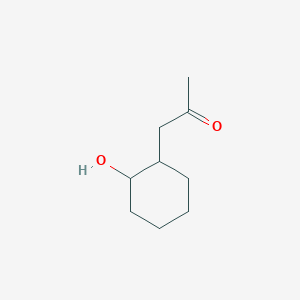
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
